6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one
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Overview
Description
6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
The synthesis of 6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one typically involves multiple steps. The synthetic route often starts with the preparation of the chromen-2-one core, followed by the introduction of the fluoropyrimidinyl and dimethylpiperazinyl groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other fluoropyrimidinyl and chromen-2-one derivatives, each with varying degrees of activity and specificity .
Properties
Molecular Formula |
C19H20FN5O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one |
InChI |
InChI=1S/C19H20FN5O2/c1-11-9-25(10-12(2)22-11)19-21-8-15(20)18(24-19)23-14-4-5-16-13(7-14)3-6-17(26)27-16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,23,24)/t11-,12+ |
InChI Key |
SPVKGKADLFNXQB-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Origin of Product |
United States |
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